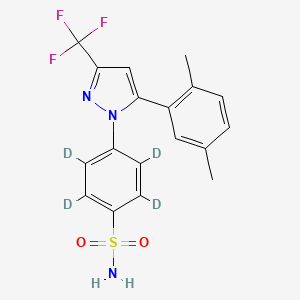

2,5-Dimethyl Celecoxib-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFOSUUWGCDXEF-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=C(C=CC(=C3)C)C)[2H])[2H])S(=O)(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Isotopic Labeling Methodologies

Stereochemical Considerations in Synthesis

The molecular structure of 2,5-Dimethyl Celecoxib-d4 is inherently achiral. The molecule does not possess any stereocenters, nor does it exhibit axial or planar chirality. As a result, its synthesis does not produce stereoisomers such as enantiomers or diastereomers.

Consequently, the synthetic route for this compound does not require stereoselective steps or the use of chiral catalysts to control stereochemistry. The primary focus of the synthesis is on the regioselective construction of the pyrazole (B372694) core and the precise introduction of the deuterium (B1214612) isotopes, rather than the management of stereoisomeric forms. The absence of chirality simplifies the purification process, as techniques for separating stereoisomers are not necessary.

Analytical Confirmation of Synthetic Products and Isotopic Integrity

The confirmation of the successful synthesis of this compound and the verification of its isotopic enrichment and purity rely on a combination of modern analytical techniques. These methods are essential for characterizing the final product and ensuring it meets the required specifications for use as an internal standard in analytical studies. clearsynth.com The principal techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.

Mass Spectrometry (MS) is the primary tool for confirming the incorporation of deuterium atoms. By comparing the mass-to-charge ratio (m/z) of the labeled compound to its unlabeled analogue, the level of isotopic enrichment can be accurately determined. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which helps to confirm the elemental composition.

For this compound, the expected molecular weight is increased by four mass units compared to the unlabeled compound, corresponding to the four deuterium atoms. pharmaffiliates.com Tandem mass spectrometry (LC-MS/MS) is also used, where the molecule is fragmented and the resulting product ions are analyzed. This technique provides structural confirmation and is highly selective and sensitive. sphinxsai.com The fragmentation pattern of the deuterated compound will be consistent with the unlabeled structure, with mass shifts observed in fragments containing the deuterium labels.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2,5-Dimethyl Celecoxib (B62257) | C₁₈H₁₆F₃N₃O₂S | 395.40 |

| This compound | C₁₈H₁₂D₄F₃N₃O₂S | 399.42 |

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for verifying the exact location of the deuterium labels within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated benzenesulfonamide (B165840) ring would be absent or significantly diminished. This disappearance of specific proton signals provides direct evidence of successful and site-specific isotopic labeling.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment, which should correspond to the aromatic positions on the sulfonamide ring.

¹³C NMR (Carbon-13 NMR): The carbon atoms bonded to deuterium will exhibit a characteristic coupling (C-D coupling), resulting in multiplets instead of singlets and a slight upfield shift in the spectrum. This provides further confirmation of the labeling sites.

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical and radiochemical purity of the final product. The compound is passed through a column to separate it from any starting materials, by-products, or other impurities. lgcstandards.com Commercial suppliers often report the purity as determined by HPLC, with typical values being greater than 95% or 98%. lgcstandards.comsigmaaldrich.com Deuterated standards used in quantitative assays must have high chemical purity to ensure accurate results. nih.govnih.gov

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| Mass Spectrometry (MS/HRMS/LC-MS/MS) | Confirm molecular weight, isotopic enrichment, and structural identity. | Increased molecular weight by ~4 Da; fragmentation pattern confirms structure. |

| ¹H NMR | Confirm site-specific deuterium incorporation. | Absence of proton signals at the deuterated positions of the benzenesulfonamide ring. |

| ²H NMR & ¹³C NMR | Provide further confirmation of labeling site and structure. | Direct observation of deuterium signals; characteristic C-D coupling patterns in ¹³C spectrum. |

| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity. | Confirmation of high purity (e.g., >95-98%) of the final compound. |

Compound Reference Table

| Compound Name |

|---|

| 2,5-Dimethyl Celecoxib |

| This compound |

| Celecoxib |

Preclinical Pharmacological Characterization of 2,5 Dimethyl Celecoxib D4

In Vitro Molecular Target Engagement Studies

Assessment of Cyclooxygenase Isoform (COX-1/COX-2) Non-Inhibition

2,5-Dimethyl Celecoxib-d4 is a deuterated analog of 2,5-Dimethyl Celecoxib (B62257) (DMC), which itself is a close structural derivative of the selective COX-2 inhibitor, Celecoxib. A key distinguishing feature of DMC, and by extension its deuterated form, is its lack of significant inhibitory activity against cyclooxygenase (COX) enzymes. Unlike its parent compound Celecoxib, which is a potent anti-inflammatory agent due to its selective inhibition of the COX-2 isoform, DMC was specifically designed to be devoid of this activity. This characteristic has been consistently demonstrated across multiple studies, establishing that the pharmacological effects of DMC are not mediated through the COX pathway. This makes it a valuable research tool for investigating the COX-2-independent mechanisms of action that may contribute to the therapeutic effects observed with Celecoxib and other diarylheterocycle compounds. The absence of COX-2 inhibition allows for the elucidation of alternative molecular targets and signaling pathways.

Investigation of Alternative Enzyme Inhibition Profiles (e.g., mPGES-1)

Given its lack of COX-2 inhibition, research has focused on identifying alternative enzymatic targets for 2,5-Dimethyl Celecoxib. One such target is the microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme functions downstream of COX-2 in the prostaglandin E2 (PGE2) biosynthesis pathway and is considered a key mediator of inflammation. Studies have indicated that DMC can effectively inhibit the expression of mPGES-1, thereby reducing the secretion of pro-inflammatory PGE2. benthamdirect.com This mechanism allows for the modulation of inflammatory pathways without the side effects associated with direct COX inhibition. benthamdirect.com

Another significant alternative target identified is the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). nih.govnih.gov In vitro assays have shown that DMC inhibits SERCA's Ca²⁺-ATPase activity and the associated ATP-dependent Ca²⁺ transport in a dose-dependent manner. nih.govsigmaaldrich.com By inhibiting the SERCA pump, DMC disrupts cellular calcium homeostasis, leading to an increase in cytosolic calcium levels, which can trigger downstream signaling events such as the endoplasmic reticulum stress response. nih.govpatsnap.com

Receptor Binding Assays for Off-Target Interactions

Investigations into the off-target profile of 2,5-Dimethyl Celecoxib have revealed direct binding to Cadherin-11 (CDH11), a cell-cell adhesion protein. nih.govnih.gov In silico modeling studies predicted that DMC has the structural potential to bind to CDH11 with high affinity. nih.govresearchgate.netresearchgate.net This interaction has been confirmed experimentally, with studies showing that DMC can directly bind to CDH11. nih.gov This binding is functionally significant, as it has been shown to inhibit the growth of cancer cells that express CDH11. nih.govelsevierpure.com The interaction with CDH11 represents a crucial COX-2-independent mechanism that contributes to the anti-neoplastic properties of the compound.

Cellular Pharmacodynamic Investigations in Model Systems

Impact on Cell Proliferation and Viability in Research Cell Lines

2,5-Dimethyl Celecoxib has demonstrated significant anti-proliferative effects in a variety of cancer cell lines, an activity that is independent of COX-2 inhibition. For instance, DMC was found to inhibit the growth and proliferation of several human glioblastoma multiforme (GBM) cell lines, including LN229, A172, U251, and U87MG, in a dose-dependent fashion. It has also been shown to inhibit the growth of esophageal squamous cell carcinoma (ESCC) cells and CDH11-positive basal-like breast cancer cells. nih.govnih.gov In one study, DMC inhibited the growth of CDH11-positive breast cancer lines (MDA-MB-231, BT549, and Hs578T) with EC50 values in the low micromolar range, while having minimal effect on the CDH11-negative MCF7 cell line. nih.gov

However, the impact on cell viability and proliferation can be cell-type specific. In studies using HeLa and SiHa cervical cancer cells, drug combinations including DMC synergistically decreased proliferation, while cell viability was largely preserved. In contrast, the viability and proliferation of MC3T3-E1 pre-osteoblast cells were reportedly unaffected by DMC treatment.

| Cell Line | Cancer Type | Effect | Potency (IC50/EC50) | Source |

|---|---|---|---|---|

| LN229, A172, U251, U87MG | Glioblastoma | Inhibited growth and proliferation | Dose-dependent | researchgate.net |

| ESCC Cell Lines | Esophageal Squamous Cell Carcinoma | Inhibited growth | 21.61-43.34 μM | nih.gov |

| MDA-MB-231, BT549, Hs578T | Breast Cancer (CDH11+) | Inhibited growth | 1-5 μM | nih.gov |

| MCF7 | Breast Cancer (CDH11-) | No effect up to 40 μM | >40 μM | nih.gov |

| HeLa, SiHa | Cervical Cancer | Decreased proliferation (in combination) | Not Applicable | |

| MC3T3-E1 | Pre-osteoblast | No effect on viability or proliferation | Not Applicable |

Apoptosis Induction and Mechanism of Action in Cellular Models

2,5-Dimethyl Celecoxib has been shown to induce apoptosis in certain cancer cell models through various mechanisms. In glioblastoma cells, DMC treatment led to an increase in Annexin-V/PI staining, indicating the induction of apoptosis. This was accompanied by a rise in the levels of key apoptotic proteins such as cleaved caspase 3 and cleaved PARP-1. Further investigation into the mechanism revealed that DMC induces apoptosis in these cells by suppressing the CIP2A/PP2A/Akt signaling axis. researchgate.net The inhibition of Akt by DMC has been corroborated in other studies as well. nih.gov

The inhibition of the SERCA pump by DMC is another mechanism that can lead to apoptosis. By blocking SERCA, DMC causes a disruption in calcium storage in the endoplasmic reticulum, which can trigger the endoplasmic reticulum stress response (ESR), a pathway known to initiate apoptosis. nih.gov

It is important to note that the induction of apoptosis by DMC is not universal across all cell types. For example, in one study, combinations including DMC did not appear to promote cell death via apoptotic or necrotic processes in HeLa and SiHa cervical cancer cells. This suggests that the cellular response to DMC is context-dependent and may vary between different cancer types and their underlying molecular characteristics.

Anti-angiogenic Activity in Endothelial Cell Models

This compound exhibits significant anti-angiogenic properties by directly targeting tumor-associated endothelial cells. nih.gov In primary cultures of human glioma specimens, DMC treatment was found to be cytotoxic to tumor-associated brain endothelial cells (TuBECs). nih.gov In contrast, quiescent human brain endothelial cells in confluent cultures were not susceptible to DMC-induced cell death. nih.gov

DMC potently suppresses the proliferation and migration of TuBECs. nih.gov While it does not appear to affect the secretion of vascular endothelial growth factor (VEGF) and interleukin-8, it does inhibit the secretion of endothelin-1 in these cells. nih.gov These in vitro findings, demonstrating the antivascular activity of DMC, suggest that its anti-cancer effects are due to a dual action on both tumor cells and the tumor-associated vasculature. nih.gov

In Vivo Preclinical Pharmacodynamic Studies in Animal Models

Molecular Biomarker Modulation in Preclinical Animal Models

In vivo studies using animal models have confirmed the molecular mechanisms of this compound observed in vitro. In mouse xenograft models of human glioma, treatment with DMC resulted in smaller tumors with a significant reduction in microvessel density, confirming its anti-angiogenic activity in a living system. nih.gov

Furthermore, in a mouse model of inherited dilated cardiomyopathy, daily administration of DMC for four weeks led to the inhibition of Akt and the phosphorylation of its downstream targets, glycogen synthase kinase-3β and mammalian target of rapamycin. nih.gov This was accompanied by the inhibition of the activities of nuclear factor of activated T cells and β-catenin, as well as the expression of downstream mediators related to cardiac hypertrophy, such as TCF7L2 and c-Myc. nih.gov These findings indicate that DMC can prevent cardiac remodeling through a COX-2-independent mechanism involving the Akt signaling pathway. nih.gov

Studies on cryoinjury-induced myocardial infarction in mice showed that DMC treatment reduced the gene expression of pro-inflammatory cytokines at the infarct site and induced a transient accumulation of macrophages, which enhanced the clearance of necrotic cells. nih.gov In xenografted tumor cells in vivo, DMC was also shown to generate ER stress, leading to increased apoptosis and reduced tumor growth. nih.gov

Table 3: Summary of In Vivo Molecular Biomarker Modulation by this compound

| Animal Model | Finding | Molecular Biomarkers Modulated |

|---|---|---|

| Glioma Xenograft | Reduced tumor size and microvessel density | Not specified |

| Dilated Cardiomyopathy | Prevention of cardiac remodeling | Inhibition of Akt, GSK-3β, mTOR phosphorylation; Inhibition of NFAT, β-catenin activity; Reduced TCF7L2, c-Myc expression |

| Myocardial Infarction | Attenuation of cardiac fibrosis | Reduced pro-inflammatory cytokine gene expression |

| Tumor Xenograft | Reduced tumor growth | Induction of ER stress, Increased apoptosis |

Impact on Specific Biological Processes in Animal Models (e.g., tumor growth, angiogenesis)

Preclinical studies in various animal models have demonstrated the significant impact of 2,5-dimethyl celecoxib (DMC), the non-deuterated analog of this compound, on key biological processes central to cancer progression, namely tumor growth and angiogenesis. These effects are notably independent of cyclooxygenase-2 (COX-2) inhibition, a characteristic that distinguishes it from its parent compound, celecoxib.

The anti-tumor effects of DMC extend to other cancer types as well. In models of colon cancer, DMC has been shown to inhibit tumor growth through mechanisms that are independent of the COX-2 pathway. nih.gov Studies in Mutyh-/- mice, a model for colorectal cancer, revealed that oral administration of DMC leads to a reduction in the number of intestinal tumors. nih.gov This was associated with the downregulation of key signaling molecules involved in cell proliferation and survival, such as TCF7L2, cyclin-D1, and survivin. nih.gov

Furthermore, in hepatocellular carcinoma (HCC) models, DMC has demonstrated the ability to enhance the anti-tumor effects of other therapeutic agents like sorafenib. nih.gov This synergistic effect involves the inhibition of cancer cell proliferation and the promotion of apoptosis (programmed cell death). nih.gov In glioblastoma, a highly aggressive brain tumor, DMC has been shown to suppress tumor growth in xenograft models by inducing cell cycle arrest and apoptosis. nih.gov

The following table summarizes the key findings from preclinical studies on the impact of 2,5-dimethyl celecoxib on tumor growth and angiogenesis.

| Animal Model | Cancer Type | Key Findings on Tumor Growth | Key Findings on Angiogenesis |

|---|---|---|---|

| Mouse Xenograft | Glioma | Smaller tumor size. nih.gov | Pronounced reduction in microvessel density; cytotoxic to tumor-associated brain endothelial cells. nih.gov |

| Mutyh-/- Mice | Colorectal Cancer | Reduction in the number of intestinal tumors. nih.gov | Not specifically detailed in the provided search results. |

| Rat Model | Hepatocellular Carcinoma (HCC) | Inhibited proliferation of HCC cells (in combination with sorafenib). nih.gov | Not specifically detailed in the provided search results. |

| Nude Mice Xenograft | Glioblastoma | Suppressed tumor growth. nih.gov | Not specifically detailed in the provided search results. |

Tissue-Specific Pharmacodynamic Responses in Preclinical Studies

The preclinical pharmacodynamic responses to 2,5-dimethyl celecoxib (DMC) exhibit notable tissue-specificity, with significant effects observed in cardiac and renal tissues, in addition to its anti-tumor activities in various cancer models.

In the context of cardiovascular pharmacology, preclinical studies using mouse models of inherited dilated cardiomyopathy and pressure-overload-induced heart failure have demonstrated that DMC can prevent adverse cardiac remodeling. nih.gov This includes the inhibition of cardiac hypertrophy and the improvement of left ventricular systolic function. nih.gov These beneficial cardiac effects are attributed to its ability to inhibit the Wnt/β-catenin signaling pathway and activate GSK3β. nih.gov

Beneficial effects of DMC have also been observed in renal tissue. In a mouse model of angiotensin II and high salt-induced kidney injury, DMC was found to prevent renal damage. nih.gov The protective mechanism in the kidney also involves the activation of GSK3β and the subsequent inhibition of the Wnt/β-catenin signaling pathway, leading to reduced podocyte injury, glomerulosclerosis, and fibrosis. nih.gov

In contrast to these protective effects, the impact of DMC on other tissues requires further investigation. For instance, while it is suggested that DMC may lead to gastrointestinal side effects similar to celecoxib due to its potential to inhibit PGE2 synthesis, this has not been extensively detailed in the provided preclinical data. nih.gov

The following table outlines the tissue-specific pharmacodynamic responses of 2,5-dimethyl celecoxib observed in preclinical studies.

| Tissue/Organ | Animal Model | Observed Pharmacodynamic Response | Underlying Mechanism |

|---|---|---|---|

| Heart | Mouse models of cardiomyopathy and heart failure | Prevents cardiac remodeling, inhibits hypertrophy, and improves systolic function. nih.gov | Inhibition of Wnt/β-catenin signaling and activation of GSK3β. nih.gov |

| Kidney | Mouse model of angiotensin II and high salt-induced injury | Prevents kidney injury, reduces podocyte injury, glomerulosclerosis, and fibrosis. nih.gov | Activation of GSK3β and inhibition of Wnt/β-catenin signaling. nih.gov |

| Intestine | Mutyh-/- mice (colorectal cancer model) | Reduction in the number of intestinal tumors. nih.gov | Downregulation of TCF7L2, cyclin-D1, and survivin. nih.gov |

| Brain (Tumor) | Glioblastoma xenograft model | Suppression of tumor growth via induction of cell cycle arrest and apoptosis. nih.gov | Not explicitly detailed in the provided search results. |

| Liver (Tumor) | Hepatocellular carcinoma models | Inhibition of tumor cell proliferation and promotion of apoptosis (synergistic with sorafenib). nih.gov | Not explicitly detailed in the provided search results. |

Metabolic Profiling and Preclinical Disposition of 2,5 Dimethyl Celecoxib D4

In Vitro Metabolic Stability Assessment

The in vitro metabolic stability of a drug candidate is a critical parameter assessed during preclinical development. It provides an early indication of the compound's likely in vivo clearance and potential for drug-drug interactions. For 2,5-Dimethyl Celecoxib-d4, this assessment focuses on its metabolism in liver microsomes, the primary site of drug metabolism for many xenobiotics.

Hepatic microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a wide range of compounds. The stability of this compound in human liver microsomes is a key determinant of its metabolic fate. Enhanced stability in this in vitro system is often associated with increased bioavailability and a longer half-life in vivo, potentially allowing for lower and less frequent dosing. googleapis.com

The metabolic stability of new chemical entities is often compared to that of known compounds. For example, in the development of novel mPGES-1 inhibitors, the metabolic stability of test compounds was evaluated in both human and guinea pig liver microsomes, with half-life being a key parameter. acs.org Compounds with a longer half-life were considered more promising for further development. acs.org This comparative approach would be essential in evaluating the metabolic profile of this compound.

The metabolism of celecoxib (B62257), the parent compound of this compound, is primarily mediated by the cytochrome P450 isoform CYP2C9, with a minor contribution from CYP3A4. invivochem.compharmgkb.orgnih.gov CYP2C9 is a highly polymorphic gene, and individuals with certain genetic variants may exhibit reduced enzyme activity, leading to increased exposure to celecoxib. pharmgkb.orgnih.gov

Given the structural similarity, it is highly probable that CYP2C9 and CYP3A4 also play a significant role in the metabolism of this compound. However, the dimethyl substitution may alter the affinity and metabolic activity of these enzymes towards the analog. Further research has also indicated that CYP2D6 can contribute to celecoxib metabolism, particularly in individuals with reduced CYP2C9 activity. nih.govresearchgate.net This suggests that the metabolic profile of celecoxib and its analogs can be complex and influenced by an individual's genetic makeup.

The use of specific chemical inhibitors for different CYP isoforms in in vitro assays is a standard method to identify the key enzymes involved in a compound's metabolism. For example, inhibiting CYP2C9 and CYP3A4 has been used to unmask the contribution of CYP2D6 to celecoxib hydroxylation. nih.govresearchgate.net Such studies would be crucial to fully characterize the metabolic pathways of this compound.

The use of isotopically labeled compounds, such as this compound, is a powerful tool for metabolite identification. medchemexpress.com The deuterium (B1214612) label provides a unique mass signature that allows for the clear distinction between the parent compound and its metabolites in complex biological matrices when analyzed by mass spectrometry.

For celecoxib, the major metabolites result from the hydroxylation of the methyl group, followed by further oxidation to a carboxylic acid. invivochem.com These metabolites are generally considered inactive. invivochem.com Given the structural similarity, it is anticipated that this compound would undergo similar metabolic transformations. However, the presence of the additional methyl group and the deuterium label could influence the metabolic profile.

The primary metabolites of this compound would likely be the hydroxylated derivatives, formed by the action of CYP enzymes. The exact position of hydroxylation would need to be determined through detailed structural analysis techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling in this compound is on the phenyl ring, which is not the primary site of metabolism for celecoxib. clearsynth.com Therefore, the major metabolites are still expected to arise from oxidation of the tolyl methyl group.

Deuterium Kinetic Isotope Effects on Metabolism

The substitution of hydrogen with deuterium can significantly alter the metabolic rate of a compound, a phenomenon known as the deuterium kinetic isotope effect (KIE). acs.org This effect arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break during metabolic reactions. acs.org

The deuterium kinetic isotope effect can lead to a quantifiable reduction in the rate of metabolism. wikipedia.org This metabolic stabilization can result in a longer half-life and increased systemic exposure of the drug. nih.gov The magnitude of the KIE is dependent on the specific metabolic reaction and the position of the deuterium substitution. plos.org

For this compound, the deuterium atoms are located on the benzenesulfonamide (B165840) ring. clearsynth.com Since the primary route of metabolism for celecoxib is hydroxylation of the tolyl methyl group, the deuterium substitution in this position is not expected to have a major impact on the primary metabolic pathway. However, if there are minor metabolic pathways involving the benzenesulfonamide ring, the deuterium substitution could potentially slow down those specific reactions.

A study on a deuterated celecoxib derivative, where deuterium was introduced on the methyl group, showed that the deuterated analog was more stable than its non-deuterated counterpart in murine liver microsomes. rsc.org This demonstrates the potential of deuterium substitution to enhance metabolic stability when placed at a metabolically active site.

Preclinical Pharmacokinetics (PK) in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. These studies provide valuable data to predict the compound's behavior in humans.

While specific pharmacokinetic data for this compound in animal models is not available in the provided search results, studies on the parent compound, celecoxib, and its analog, 2,5-dimethyl-celecoxib, have been conducted in various animal models. For instance, a study in a mouse model of dilated cardiomyopathy showed that both celecoxib and 2,5-dimethyl-celecoxib improved cardiac function and survival. nih.gov Another study in mice with glioma xenografts found that 2,5-dimethyl-celecoxib had anti-angiogenic activity. nih.gov

A pharmacokinetic study of celecoxib in mice involved its quantification in plasma and various tissues, including the brain, liver, and spleen, after intraperitoneal administration. mdpi.com Such studies are crucial for determining key PK parameters like maximum concentration (Cmax), time to reach maximum concentration (tmax), and the area under the concentration-time curve (AUC). mdpi.com Similar preclinical PK studies would be necessary for this compound to fully characterize its in vivo disposition. The use of immunodeficient mouse models is also a common practice in preclinical oncology studies to assess the efficacy of new drug candidates. google.com

Absorption and Distribution Studies in Rodent Models

While specific studies detailing the absorption and distribution of the deuterated compound this compound in rodent models are not extensively available in the public domain, inferences can be drawn from the behavior of its non-deuterated parent compound, celecoxib, and its analog, 2,5-dimethyl-celecoxib (DMC).

Celecoxib is known to be rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours. pharmgkb.orgnih.gov Its distribution is extensive, though specific tissue distribution data in rodents from the provided search results is limited. A study in mice involving intraperitoneal administration of celecoxib quantified its presence in various matrices, including plasma, brain, spleen, liver, and kidney, indicating its distribution into these tissues. mdpi.com

For 2,5-dimethyl-celecoxib (DMC), a close structural analog that lacks cyclooxygenase-2 (COX-2) inhibitory function, in vivo studies in mice with Burkitt's lymphoma have shown its effectiveness in inhibiting tumor growth, implying sufficient absorption and distribution to the tumor site to exert its anti-proliferative effects. nih.gov

A study on a deuterated analog of a celecoxib derivative, [D2,18F]5a, found it to be the most metabolically stable compound compared to its non-deuterated and ethyl-substituted counterparts in murine liver microsomes and in vivo. rsc.org This enhanced metabolic stability due to deuteration could potentially lead to altered distribution kinetics.

Table 1: Celecoxib Distribution in Mouse Tissues The following table is based on a study of celecoxib, the parent compound, and is provided for illustrative purposes of expected tissue distribution.

| Biological Matrix | Detection Status |

|---|---|

| Plasma | Detected mdpi.com |

| Brain | Detected mdpi.com |

| Spleen | Detected mdpi.com |

| Liver | Detected mdpi.com |

| Kidney | Detected mdpi.com |

Elimination Pathways and Excretion Profiles in Preclinical Species

Specific data on the elimination pathways and excretion profiles of this compound in preclinical species is not directly available. However, the known metabolic fate of celecoxib provides a strong basis for predicting the behavior of its deuterated analog.

Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being eliminated unchanged. pharmgkb.orgnih.gov The primary routes of excretion for celecoxib and its metabolites are through feces and urine. pharmgkb.orgnih.gov The metabolism of celecoxib is primarily mediated by the cytochrome P450 enzyme CYP2C9, which hydroxylates the methyl group to form hydroxycelecoxib. pharmgkb.orgnih.gov This metabolite is then further oxidized to carboxycelecoxib. pharmgkb.org

Deuteration is a strategy employed to improve the metabolic fate of drug candidates by slowing down metabolic degradation pathways. snnu.edu.cn The replacement of hydrogen with deuterium at a metabolic site can decrease the rate of bond cleavage by cytochrome P450 enzymes, a phenomenon known as the kinetic isotope effect. A study on a deuterated celecoxib derivative, [D2,18F]5a, demonstrated its increased stability against degradation in murine liver microsomes compared to its non-deuterated analog. rsc.org This suggests that the deuteration in this compound would likely slow its metabolism.

Comparative PK Analysis with Non-Deuterated Analogs

Direct comparative pharmacokinetic (PK) studies between this compound and its non-deuterated analog, 2,5-dimethyl-celecoxib, in preclinical models are not detailed in the provided search results. However, the principles of deuteration in drug design and findings from studies on similar compounds allow for a comparative analysis.

The primary rationale for using deuterium in drug candidates is to improve their pharmacokinetic properties. snnu.edu.cn By replacing C-H bonds at sites of metabolic attack with stronger C-D bonds, the rate of metabolism can be significantly reduced. This typically results in:

Increased Half-life (t½): A slower rate of metabolism leads to a longer persistence of the drug in the body.

Increased Exposure (AUC): The area under the concentration-time curve is expected to be higher due to reduced clearance.

Reduced Metabolic Clearance (CL): The rate at which the drug is removed from the body via metabolism is decreased.

A study comparing a deuterated celecoxib derivative ([D2,18F]5a) with its non-deuterated counterpart ([18F]5a) in mice found that the deuterated analog was the most stable compound. rsc.org This was confirmed by in vitro studies in murine liver microsomes which showed a time-dependent degradation that was slower for the deuterated compound. rsc.org

Therefore, a comparative PK analysis would be expected to show that this compound has a more favorable pharmacokinetic profile than its non-deuterated analog, characterized by a longer half-life and greater systemic exposure.

Table 2: Expected Comparative Pharmacokinetic Parameters

| Pharmacokinetic Parameter | Expected Change in this compound vs. Non-Deuterated Analog | Rationale |

|---|---|---|

| Half-life (t½) | Increased | Slower rate of metabolism due to the kinetic isotope effect. snnu.edu.cn |

| Area Under the Curve (AUC) | Increased | Reduced clearance leads to greater overall drug exposure. snnu.edu.cn |

| Metabolic Clearance (CL) | Decreased | Deuteration at metabolic sites slows enzymatic degradation. rsc.orgsnnu.edu.cn |

Metabolite Identification and Characterization in Preclinical Biological Matrices

While specific metabolite identification for this compound is not provided, the metabolic pathway of its parent compound, celecoxib, offers a clear predictive model.

The primary metabolism of celecoxib occurs via oxidation of the tolyl-methyl group, a reaction catalyzed mainly by CYP2C9, to form hydroxycelecoxib. pharmgkb.orgnih.gov This primary metabolite is then further oxidized by cytosolic alcohol dehydrogenases to carboxycelecoxib. pharmgkb.org These metabolites are considered pharmacologically inactive. pharmgkb.org

For this compound, the deuteration is on the dimethyl-phenyl moiety. It is plausible that metabolism would still proceed via oxidation of one of the methyl groups, although at a reduced rate due to the kinetic isotope effect. The resulting primary metabolite would be a deuterated version of a hydroxylated form of 2,5-dimethyl-celecoxib. Subsequent oxidation would likely lead to a deuterated carboxylic acid metabolite.

A study on a different celecoxib derivative identified metabolites using UPLC-MS/MS, indicating that this is a standard and effective technique for identifying and characterizing metabolites of celecoxib analogs in biological matrices. rsc.org It is expected that similar analytical methods would be employed to identify the metabolites of this compound in preclinical matrices such as plasma, urine, and feces.

Table 3: Predicted Metabolites of this compound

| Parent Compound | Predicted Primary Metabolite | Predicted Secondary Metabolite |

|---|---|---|

| This compound | Deuterated Hydroxy-dimethyl-celecoxib | Deuterated Carboxy-hydroxy-dimethyl-celecoxib |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative Analysis in Research Samples

Chromatographic methods are fundamental for the separation and quantification of 2,5-Dimethyl Celecoxib (B62257) from biological samples in a research context. These techniques are essential for pharmacokinetic and metabolic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of 2,5-Dimethyl Celecoxib in biological fluids. The methodology for its parent compound, celecoxib, provides a framework for its analysis. Typically, a reversed-phase C18 column is used for chromatographic separation. latamjpharm.org

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to ensure efficient ionization. latamjpharm.orgscispace.com Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which offers high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. scispace.com For celecoxib, negative electrospray ionization (ESI) is commonly employed, monitoring transitions such as m/z 380→316. latamjpharm.org A similar approach would be applied for 2,5-Dimethyl Celecoxib, with specific mass transitions determined for it and for 2,5-Dimethyl Celecoxib-d4.

Table 1: Representative LC-MS/MS Parameters for Analysis of Celecoxib Analogs

| Parameter | Typical Condition |

|---|---|

| Chromatography | |

| Column | C18 (e.g., 55 mm × 2 mm, 3 µm) latamjpharm.org |

| Mobile Phase | Methanol/Acetonitrile and Ammonium Acetate/Formic Acid in water latamjpharm.orgscispace.com |

| Flow Rate | 0.2 - 0.7 mL/min scispace.com |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode latamjpharm.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) scispace.com |

In quantitative bioanalysis, particularly with LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is the gold standard. This compound is synthesized for this purpose, serving as an internal standard for the quantification of 2,5-Dimethyl Celecoxib. The addition of a known quantity of the deuterated standard to samples at the beginning of the extraction process allows for the correction of variability during sample preparation and analysis. ashdin.com

The key advantage of a SIL internal standard is that it co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer's source. This co-behavior effectively compensates for matrix effects, which are a common source of inaccuracy in bioanalytical methods. The mass difference between the analyte and the deuterated standard allows the mass spectrometer to distinguish between them, ensuring that any loss or enhancement seen in the analyte signal is mirrored by the internal standard. latamjpharm.org This results in a highly precise and accurate measurement of the analyte concentration.

Spectroscopic Characterization Methods for Research Purity and Identity

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of research compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation and confirmation of organic molecules. For a compound like 2,5-Dimethyl Celecoxib, a Proton (¹H) NMR spectrum would show characteristic signals for the aromatic protons, the two distinct methyl groups on the phenyl ring, and the sulfonamide protons. latamjpharm.org

For the deuterated analog, this compound, the ¹H NMR spectrum would be expected to show a reduction or absence of signals corresponding to the positions of deuterium (B1214612) labeling on the benzenesulfonamide (B165840) ring. The specific pattern of aromatic signals would confirm the location of the deuterium atoms, thereby verifying the identity of the labeled compound. For celecoxib, characteristic peaks for the methyl and sulfonamide protons appear between 2.3 and 3.3 ppm, while aromatic protons resonate between 7.3 and 7.9 ppm in a DMSO solvent. latamjpharm.org Similar regions would be of interest for its 2,5-dimethyl analog.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a powerful technique for identifying metabolites of a parent drug. While the metabolism of 2,5-Dimethyl Celecoxib is not as extensively documented as that of celecoxib, the metabolic pathways are expected to be similar. The primary metabolism of celecoxib involves the oxidation of the p-methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. researchgate.netclinpgx.orgclinpgx.org

In a research setting, HRMS would be used to analyze samples from in vitro (e.g., liver microsomes) or in vivo studies. The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites from their exact mass. researchgate.net By comparing the fragmentation patterns of the parent drug and its potential metabolites obtained through tandem mass spectrometry (MS/MS), the specific sites of metabolic modification on the 2,5-Dimethyl Celecoxib molecule can be elucidated.

Bioanalytical Method Validation for Preclinical Study Support

Before a quantitative LC-MS/MS method can be used in preclinical studies, it must undergo rigorous validation to ensure its reliability. The validation process for an assay quantifying 2,5-Dimethyl Celecoxib using this compound as an internal standard would follow guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). caymanchem.com

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. caymanchem.com

Linearity and Range: Demonstrating a linear relationship between the instrument response and the known concentration of the analyte over a specific range. scispace.com

Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). ashdin.comcaymanchem.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. scispace.com

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles and long-term storage. caymanchem.com

Table 2: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ) caymanchem.com |

| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) caymanchem.com |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| LLOQ | Lowest quantifiable concentration. | Signal-to-noise ratio ≥ 10; acceptable accuracy and precision scispace.com |

| Stability | Analyte integrity under various conditions. | Concentration within ±15% of initial value |

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations

Comparative Analysis of 2,5-Dimethyl Celecoxib-d4 with Parent Celecoxib (B62257) and Other Analogs

The development of 2,5-Dimethyl Celecoxib (DMC) stemmed from the observation that the anti-cancer effects of celecoxib may not be solely dependent on its COX-2 inhibition. mdpi.comwikipedia.org By strategically modifying the celecoxib scaffold, researchers aimed to create analogs that retain or even enhance these anti-tumor properties while minimizing or eliminating COX-2 inhibitory function. nih.govnih.gov

Key Structural Modifications and Their Consequences:

Dimethylation: The addition of two methyl groups to the phenyl ring of celecoxib, creating 2,5-Dimethyl Celecoxib, is a critical modification. wikipedia.org This structural change results in a compound that lacks significant COX-2 inhibitory activity. nih.govhellobio.comsigmaaldrich.com Despite this, DMC exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, often surpassing the efficacy of the parent compound, celecoxib. nih.govcellmolbiol.org For instance, in human colorectal cancer HT-29 cells, DMC showed a lower IC50 value (23.45 µM) compared to celecoxib (30.41 µM) at 24 hours, indicating greater potency in inhibiting cell growth. cellmolbiol.org

Deuteration: The introduction of deuterium (B1214612) atoms to form this compound is primarily a strategy to alter the compound's metabolic profile. rsc.orgnih.govassumption.edu Deuterium, being a heavier isotope of hydrogen, forms stronger covalent bonds with carbon. This can slow down the rate of metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect. assumption.edu

In comparison to other celecoxib analogs, DMC's unique profile of potent anti-tumor activity without COX-2 inhibition sets it apart. mdpi.comnih.gov While many analogs are designed to optimize COX-2 selectivity and potency, DMC's development followed a different paradigm, focusing on COX-2 independent mechanisms of anti-cancer action. wikipedia.orgnih.gov

Impact of Dimethylation on Molecular Target Binding and Functional Activity

The dimethylation of the celecoxib structure profoundly alters its interaction with molecular targets, shifting its activity away from COX-2 and towards other signaling pathways implicated in cancer progression.

Shift in Molecular Targets:

While celecoxib's primary target is the COX-2 enzyme, 2,5-Dimethyl Celecoxib's lack of COX-2 inhibitory activity (IC50 > 100 µM) indicates a different binding mode or a complete lack of interaction with the enzyme's active site. ncats.iocaymanchem.com Instead, DMC has been shown to modulate several other key cellular proteins and pathways:

Akt/PDK1 Signaling: DMC has been demonstrated to inhibit the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt signaling pathway, a crucial regulator of cell survival and proliferation. ncats.ionih.govnih.gov This inhibition is considered a major contributor to its anti-tumor effects. ncats.io

Wnt/β-catenin Pathway: Studies have shown that both celecoxib and DMC can suppress the Wnt/β-catenin signaling pathway by promoting the degradation of TCF7L2, a key transcription factor in this pathway. nih.gov

Other Targets: DMC also influences the expression of various proteins involved in cell cycle regulation and apoptosis, such as down-regulating survivin, cyclins, and MMPs, and inducing the endoplasmic reticulum stress response. hellobio.comsigmaaldrich.comcaymanchem.com

The functional consequences of these molecular interactions are significant. DMC induces apoptosis and inhibits cell proliferation in a variety of cancer cell lines, including those from Burkitt's lymphoma, leukemia, and glioblastoma. mdpi.comnih.gov Its ability to mimic the anti-tumor effects of celecoxib without inhibiting COX-2 suggests that these effects are mediated through distinct, COX-2-independent mechanisms. nih.gov

Influence of Deuteration on Metabolic Pathways and Preclinical Pharmacokinetic Profiles

The strategic incorporation of deuterium into the 2,5-Dimethyl Celecoxib structure to create this compound is a prime example of leveraging the kinetic isotope effect to enhance a drug candidate's pharmacokinetic properties. nih.govassumption.edu

Metabolic Stability:

The primary route of metabolism for celecoxib involves the oxidation of the methyl group on the p-tolyl moiety, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2C9. researchgate.netnih.gov This initial hydroxylation is followed by further oxidation to a carboxylic acid metabolite. researchgate.net

Deuteration of the methyl group can significantly slow down this metabolic process. rsc.orgnih.gov Studies on other deuterated celecoxib analogs have shown that this modification enhances metabolic stability both in vitro and in vivo. nih.govassumption.edu For a related 18F-labeled celecoxib derivative, the deuterated analog was found to be the most stable compound compared to its non-deuterated and ethylated counterparts. rsc.orgnih.gov This increased stability is attributed to the stronger C-D bond compared to the C-H bond, which makes the bond-breaking step in the metabolic pathway more difficult. assumption.edu

Preclinical Pharmacokinetics:

The enhanced metabolic stability resulting from deuteration is expected to translate into an improved preclinical pharmacokinetic profile for this compound. A slower rate of metabolism would likely lead to:

Increased Half-life: The drug would remain in the system for a longer period.

Higher Plasma Concentrations: A greater amount of the active drug would be available to exert its therapeutic effects.

Reduced Metabolite-Related Toxicities: By slowing down the formation of metabolites, the potential for toxicity from these byproducts could be minimized.

While specific preclinical pharmacokinetic data for this compound is not extensively detailed in the provided search results, the principles of deuteration and the findings from related deuterated compounds strongly suggest a favorable impact on its metabolic fate. nih.govassumption.eduscispace.com

Rational Design Principles Derived from SAR and SMR for Future Analog Development

The investigations into the structure-activity and structure-metabolism relationships of 2,5-Dimethyl Celecoxib and its deuterated analog provide valuable insights for the rational design of future anti-cancer agents.

Key Design Principles:

Decoupling Anti-Tumor Activity from COX-2 Inhibition: The success of 2,5-Dimethyl Celecoxib demonstrates that the beneficial anti-cancer properties of the celecoxib scaffold can be separated from its COX-2 inhibitory function. nih.govwikipedia.org This principle encourages the exploration of other structural modifications that eliminate COX-2 binding while preserving or enhancing activity against alternative cancer-related targets.

Targeting COX-2 Independent Pathways: Future drug design efforts can focus on optimizing the interactions with pathways known to be modulated by DMC, such as the Akt/PDK1 and Wnt/β-catenin signaling pathways. ncats.ionih.gov Structure-based design approaches can be employed to create new analogs with improved affinity and selectivity for these targets.

Leveraging Deuteration for Improved Pharmacokinetics: The use of deuterium to enhance metabolic stability is a powerful tool in drug development. assumption.edu Future analogs can be strategically deuterated at metabolically vulnerable positions to improve their pharmacokinetic profiles, potentially leading to more effective and safer drugs.

Exploring Bioisosteric Replacements: The core pyrazole (B372694) structure and the sulfonamide group of celecoxib are important for its activity. researchgate.net However, bioisosteric replacement of these and other moieties could lead to novel compounds with improved properties. The overarching goal is to design molecules with a multi-targeted approach, affecting various cancer-promoting pathways simultaneously.

The journey from celecoxib to this compound illustrates a sophisticated approach to drug design, moving from a single-target inhibitor to a multi-functional agent with an optimized metabolic profile. The principles learned from these investigations will undoubtedly pave the way for the development of the next generation of targeted cancer therapies.

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Untapped Mechanistic Insights of Non-COX-2 Inhibitory Analogs

The primary focus of research on 2,5-Dimethyl Celecoxib (B62257) has been its anticancer properties, which appear to be more potent than those of celecoxib itself. wikipedia.orgmdpi.com Studies have revealed that these effects are not reliant on the inhibition of the COX-2 enzyme, a discovery that has spurred the investigation into alternative molecular targets. nih.govnih.gov This has led to the development of several non-COX-2 inhibitory analogs, with 2,5-Dimethyl Celecoxib and OSU-03012 being the most extensively studied. mdpi.com

These analogs have demonstrated significant anti-tumor activity in various cancer models, both in laboratory cell cultures and in animal studies. nih.govmdpi.com Their mechanisms of action are multifaceted and appear to involve the induction of endoplasmic reticulum stress and the inhibition of key signaling pathways like PI3K/AKT and Wnt/β-catenin. mdpi.comnih.gov For instance, 2,5-Dimethyl Celecoxib has been shown to induce apoptosis (programmed cell death) in cancer cells by down-regulating the expression of survivin, an activity mediated through an AKT-dependent pathway. sigmaaldrich.com It also triggers the endoplasmic reticulum stress response, activating proteins such as GRP78/BiP, CHOP/GADD153, and caspase-4. hellobio.com

The exploration of these COX-2-independent pathways is crucial, as it may lead to the development of novel anticancer therapies with potentially fewer side effects than traditional COX-2 inhibitors, which have been associated with cardiovascular risks. nih.govmdpi.com

Development of Advanced Preclinical Models for Compound Investigation

To further investigate the therapeutic potential of 2,5-Dimethyl Celecoxib and its analogs, researchers are utilizing advanced preclinical models. These models are essential for understanding the compound's efficacy and mechanism of action in a more biologically relevant context.

One notable example is the use of a mouse model of inherited dilated cardiomyopathy (DCM). nih.gov In this model, both celecoxib and 2,5-Dimethyl Celecoxib were shown to prevent cardiac remodeling and reduce mortality. nih.gov This effect was attributed to the inhibition of the Akt signaling pathway and its downstream mediators, a mechanism independent of COX-2 inhibition. nih.gov

Animal models are also crucial for studying the anti-tumor effects of these compounds. For instance, in Mutyh-/- mice, a model for intestinal tumors, treatment with 2,5-Dimethyl Celecoxib led to a reduction in the number of tumors. mdpi.com Xenograft animal tumor models have also been instrumental in demonstrating the in vivo anti-tumor properties of celecoxib analogs that lack COX-2 inhibitory activity. nih.gov Furthermore, the compound's effects have been studied in various cancer cell lines, including human colorectal cancer (HT-29) and nasopharyngeal carcinoma, providing insights into its cell-specific activities. researchgate.netnih.gov

The development and use of such sophisticated preclinical models are vital for translating basic research findings into potential clinical applications.

Integration of Computational Modeling with Experimental Research for Analog Discovery

The discovery and optimization of novel celecoxib analogs like 2,5-Dimethyl Celecoxib are increasingly being driven by the integration of computational modeling with experimental research. actapharmsci.com Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, allow for the rational design and virtual screening of new derivatives with improved pharmacological properties. actapharmsci.comacs.org

This synergy between computational prediction and real-world experimentation accelerates the drug discovery process, making it more efficient and cost-effective. It allows for a more targeted approach to developing analogs with desired characteristics, such as enhanced potency and selectivity, while minimizing undesirable side effects. actapharmsci.com

Potential as a Research Tool for Dissecting COX-Dependent vs. COX-Independent Cellular and Molecular Effects

The existence of 2,5-Dimethyl Celecoxib, a close structural analog of celecoxib that does not inhibit COX-2, provides a powerful research tool to differentiate between the cellular and molecular effects that are dependent on or independent of COX-2 activity. wikipedia.orgnih.gov By comparing the biological activities of celecoxib and 2,5-Dimethyl Celecoxib, scientists can isolate the specific contributions of COX-2 inhibition to various physiological and pathological processes.

For example, studies have shown that both celecoxib and 2,5-Dimethyl Celecoxib can inhibit osteoblast differentiation, indicating that this effect is independent of COX-2 activity. researchgate.net Similarly, the vasodilatory effects of celecoxib, which may contribute to its cardiovascular profile, were mimicked by 2,5-Dimethyl Celecoxib, suggesting a COX-2-independent mechanism involving the modulation of vascular ion channels. nih.gov

This comparative approach has been instrumental in uncovering a range of COX-2-independent targets and pathways for celecoxib, including the inhibition of PDK1, SERCA pumps, and carbonic anhydrases. nih.govfrontiersin.orgplos.org The deuterated form, 2,5-Dimethyl Celecoxib-d4, serves as a stable isotope-labeled internal standard in analytical studies, further enhancing its utility as a research tool. medchemexpress.comclearsynth.com

By providing a clear distinction between COX-dependent and independent mechanisms, 2,5-Dimethyl Celecoxib and its deuterated form are invaluable for advancing our understanding of the complex pharmacology of celecoxib and for the development of new therapeutic strategies targeting these distinct pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.